Topological Polar Surface Area (TPSA) Comparison: 1-yloxy vs. 5-yloxy Regioisomer
4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine exhibits a topological polar surface area of 21.3 Ų, as computed by PubChem (Cactvs 3.4.8.18) [1]. This value is at the lower boundary for CNS-penetrant small molecules and is identical to the TPSA of the 5-yloxy regioisomer due to the same atom count and connectivity type. However, the spatial orientation of the oxygen lone pairs differs, as the 1-yloxy attachment introduces a chiral center at the indane C1 position (racemic unless stereocontrolled synthesis is employed), whereas the 5-yloxy regioisomer is planar at the point of attachment . This stereochemical distinction means that the 1-yloxy compound presents two enantiomeric surfaces for diastereomeric interactions with chiral biological targets, whereas the 5-yloxy compound does not.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and stereochemical complexity |
|---|---|
| Target Compound Data | TPSA 21.3 Ų; one sp³ chiral center at indane C1; two potential enantiomers |
| Comparator Or Baseline | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine (CAS 245057-72-1): TPSA 21.3 Ų; achiral at point of oxygen attachment; single stereoisomer |
| Quantified Difference | TPSA identical; presence vs. absence of stereochemical diversity at the indane-ether junction |
| Conditions | Computed physicochemical properties (PubChem Cactvs / XLogP3) |
Why This Matters
The chiral center in the target compound enables enantiomer-specific SAR exploration, which is unavailable with the symmetric 5-yloxy regioisomer.
- [1] PubChem Compound Summary for CID 91623754, 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine. Computed properties: TPSA, XLogP3, HBD, HBA, rotatable bonds. https://pubchem.ncbi.nlm.nih.gov/compound/2098031-19-5 (accessed 2026-04-28). View Source
